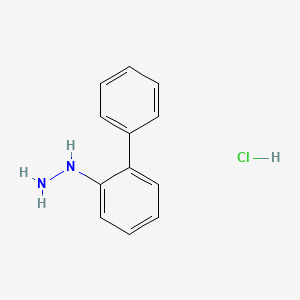

Biphenyl-2-YL-hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biphenyl-2-YL-hydrazine hydrochloride is an organic compound with the chemical formula C12H13ClN2. It is a white to pale yellow crystalline solid that is stable at room temperature. This compound is known for its nitrogen-containing heterocyclic structure, which imparts certain reactivity and utility in organic synthesis .

Méthodes De Préparation

Biphenyl-2-YL-hydrazine hydrochloride is typically synthesized by reacting biphenyl-2-carbohydrazide with hydrochloric acid. The process involves dissolving biphenyl-2-carbohydrazide in an appropriate solvent and slowly adding hydrochloric acid to precipitate the desired product. The precipitate is then filtered and dried to obtain this compound .

Analyse Des Réactions Chimiques

Biphenyl-2-YL-hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Applications De Recherche Scientifique

Biphenyl-2-YL-hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of biphenyl-2-YL-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecules .

Comparaison Avec Des Composés Similaires

Biphenyl-2-YL-hydrazine hydrochloride can be compared with other similar compounds such as:

Biphenyl-3-YL-hydrazine hydrochloride: Similar in structure but with the hydrazine group attached to the third position of the biphenyl ring.

Phenylhydrazine hydrochloride: Lacks the biphenyl structure but contains the hydrazine group.

Benzylhydrazine hydrochloride: Contains a benzyl group instead of a biphenyl group. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and applications

Activité Biologique

Biphenyl-2-YL-hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is synthesized through the reaction of biphenyl-2-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The resulting compound features a hydrazine functional group attached to a biphenyl moiety, which is critical for its biological activity.

Antioxidant Activity

Recent studies have indicated that biphenyl derivatives, including this compound, exhibit notable antioxidant properties. The antioxidant activity is primarily assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. Compounds with similar structures have demonstrated varying degrees of free radical scavenging ability, suggesting that modifications to the biphenyl structure can enhance or diminish this activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain biphenyl derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined using standard agar diffusion methods. For instance, derivatives similar to Biphenyl-2-YL-hydrazine have shown promising activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Case Studies

- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that biphenyl derivatives exhibited significant antioxidant activity compared to standard antioxidants like vitamin C. The study reported that modifications to the hydrazine group could enhance the radical scavenging capacity of these compounds .

- Antimicrobial Testing : Research conducted on various biphenyl derivatives demonstrated their effectiveness against resistant strains of bacteria. For example, a derivative showed an MIC value significantly lower than conventional antibiotics when tested against MRSA strains, showcasing its potential as an alternative therapeutic agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antioxidant Activity (DPPH IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| Biphenyl-2-YL-hydrazine HCl | Moderate (e.g., 50 µM) | Effective against S. aureus (32 µg/ml) |

| Biphenyl-4-YL-hydrazine HCl | High (e.g., 10 µM) | Effective against E. coli (16 µg/ml) |

| Chalcone Derivative | Very High (e.g., 5 µM) | Moderate against fungi |

Propriétés

IUPAC Name |

(2-phenylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,14H,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKKAYKULLKATO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696331 |

Source

|

| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-95-6 |

Source

|

| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.